molecular formula C12H10ClFN2O2 B2993174 Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 1181467-86-6

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B2993174
CAS No.: 1181467-86-6
M. Wt: 268.67
InChI Key: LZOSDKFWEZPOPE-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular formula C12H9ClFNO2. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, an amino group, and a cyano group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline attacks the cyano group of the ethyl cyanoacetate, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups, onto the phenyl ring.

Scientific Research Applications

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The presence of the cyano group and the chloro-fluoro-substituted phenyl ring contributes to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity The presence of both chloro and fluoro substituents on the phenyl ring, along with the cyano group, makes it a valuable intermediate in the synthesis of various complex molecules

Properties

IUPAC Name

ethyl (E)-3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSDKFWEZPOPE-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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